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Compound of Interest

Compound Name: CAY10640

Cat. No.: B588547

Executive Summary

CAY10640 is a high-potency, selective inhibitor of soluble Epoxide Hydrolase (SEH), the
enzyme responsible for the hydrolytic degradation of Epoxyeicosatrienoic acids (EETS). By
blocking sEH, CAY10640 stabilizes endogenous EETSs, allowing researchers to investigate their
pleiotropic physiological effects, including vasodilation, anti-inflammation, and neuroprotection.

This guide provides a rigorous technical framework for utilizing CAY10640 in preclinical
research. It moves beyond basic product sheets to address formulation challenges,
experimental design, and data interpretation, ensuring high-fidelity results in both in vitro and in
vivo models.

Mechanistic Foundation: The Arachidonic Acid
Cascade

To effectively use CAY10640, one must understand its precise intervention point within the
arachidonic acid (AA) metabolic cascade.

The sEH Bottleneck

Cytochrome P450 epoxygenases metabolize AA into EETs (5,6-, 8,9-, 11,12-, and 14,15-EET).
These EETs act as autocrine and paracrine mediators. However, their half-life is critically
limited by sEH, which rapidly converts them into biologically less active (and potentially pro-
inflammatory) dihydroxyeicosatrienoic acids (DHETS).
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CAY10640 Mechanism:

Target: Soluble Epoxide Hydrolase (SEH/EPHX2).

Action: Competitive inhibition.

Result: Accumulation of EETs and reduction of DHETSs.

Potency: IC

= 0.4 nM (Human and Murine sgH).
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Figure 1: CAY10640 intervention in the Arachidonic Acid cascade. By inhibiting sEH,
CAY 10640 shifts the equilibrium toward active EETs.
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Chemical Profile & Handling

CAY10640 is a urea-based inhibitor. Its lipophilicity drives its potency but creates significant
formulation challenges.

Property Specification

) N-[1-(cyclopropylcarbonyl)-4-piperidinyl]-N'-[4-
Chemical Name
(trifluoromethoxy)phenyl]-urea

Molecular Weight 371.4 Da

IC50 (Human sEH) 0.4 nM

IC50 (Murine sEH) 0.4 nM

Solubility (DMSO) ~5 mg/mL

Solubility (PBS pH 7.2) Insoluble (Critical limitation)

Storage & Stability

o Powder: Store at -20°C. Stable for >2 years.

e Stock Solution (DMSO): Stable at -20°C for ~6 months. Avoid repeated freeze-thaw cycles;
aliquot into single-use vials.

Experimental Protocols
In Vitro Application (Cell Culture)

Objective: Inhibit SEH activity in endothelial or immune cells to measure EET accumulation or
downstream signaling (e.g., NF-kB suppression).

Protocol:
e Preparation: Dissolve CAY10640 in 100% DMSO to create a 10 mM stock.
 Dilution: Serially dilute in culture media to achieve a 1000x working stock (e.g., 100 uM).

o Treatment: Add to cell culture media (1:1000 dilution) to reach final concentrations.
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o Recommended Range:10 nM — 100 nM.

o Note: Due to its 0.4 nM IC50, concentrations >1 uM are unnecessary and may induce off-
target effects.

o Control: Always run a vehicle control (0.1% DMSO) and a positive control (e.g., AUDA or
TPPU) if comparing inhibitor classes.

o Assay Timing: Pre-incubate for 30—60 minutes before adding inflammatory stimuli (e.g., LPS)
or Arachidonic Acid substrate.

In Vivo Formulation & Dosing
Challenge: CAY10640 is insoluble in aqueous buffers (PBS/Saline). Direct injection of a DMSO

stock will cause precipitation and local toxicity.

Validated Vehicle Formulation (Solubility-Optimized): To achieve a stable suspension/solution
for IP injection or oral gavage:

Component A: 5% DMSO (Solubilizer)

Component B: 40% PEG400 (Co-solvent)

Component C: 5% Tween 80 (Surfactant)

Component D: 50% Saline (0.9% NacCl)

Preparation Steps:

Dissolve CAY10640 fully in DMSO (Component A).

Add PEG400 (Component B) and vortex thoroughly.

Add Tween 80 (Component C) and vortex.

Slowly add Saline (Component D) while vortexing. If precipitation occurs, sonicate at 37°C.

Dosing Guidelines (Mice/Rats):
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e Route: Intraperitoneal (IP) or Oral Gavage (PO).
o Effective Dose Range:0.1 mg/kg — 3.0 mg/kg.

o Note: CAY10640 is exceptionally potent. Efficacy in neuropathic pain models has been
observed at doses as low as 0.1-0.3 mg/kg.

e Frequency: Daily (QD) or BID, depending on the metabolic rate of the specific strain.

Experimental Workflow Visualization
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Figure 2: Step-by-step experimental workflow for in vivo assessment of CAY10640 efficacy.

Comparative Analysis: CAY10640 vs. Other
Inhibitors

CAY10640 is often compared to AUDA and TPPU. While CAY10640 is a standard tool
compound, researchers should select the inhibitor based on the specific model constraints
(e.g., duration of study).
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Feature CAY10640 TPPU AUDA
IC50 (Human sEH) 0.4 nM ~1-2 nM ~3 nM
Structure Class Urea-based Urea-based Urea-based
Solubility Low (Requires PEG) Moderate Low
. . . - Low (Rapid
Metabolic Stability Moderate High (Optimized PK) )
metabolism)

Primary Use

Acute efficacy,

mechanistic proof-of-

concept

Chronic studies, oral

dosing

Historical reference

Expert Insight: Use CAY10640 for acute mechanistic studies where high potency is required to

validate the sEH pathway. For long-term chronic feeding studies (weeks/months), TPPU may

offer superior pharmacokinetic properties (longer half-life).

Troubleshooting & Critical Considerations

e The "Insoluble" Trap: Do not attempt to dilute DMSO stocks directly into PBS for injection.

The compound will crash out of solution, leading to variable dosing and potential peritoneal

irritation. Always use the PEG400/Tween vehicle described above.

o EET/DHET Ratio: The gold standard for verifying SEH inhibition is not just observing a

phenotype (e.g., reduced pain), but quantifying the EET/DHET ratio in plasma or tissue via

LC-MS/MS. Effective inhibition should significantly increase this ratio.

o Species Differences: While CAY10640 is potent in both human and mouse models, seH

expression levels vary by tissue and species. Pilot dose-response studies are recommended

when moving to rats or other non-murine models.
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function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F19794443%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F23072373%2F
https://www.benchchem.com/product/b588547?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.caymanchem.com%2Fproduct%2F10640
https://www.benchchem.com/product/b588547#cay10640-as-a-tool-for-studying-eets-function
https://www.benchchem.com/product/b588547#cay10640-as-a-tool-for-studying-eets-function
https://www.benchchem.com/product/b588547#cay10640-as-a-tool-for-studying-eets-function
https://www.benchchem.com/product/b588547#cay10640-as-a-tool-for-studying-eets-function
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b588547?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

